An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. By dissecting the chemical shifts, multiplicities, and coupling patterns, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of related compounds, ensuring scientific integrity and accelerating discovery.
Introduction: The Role of NMR in Structural Verification
The precise characterization of molecular structure is a cornerstone of chemical research and development. For novel compounds like 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde, NMR spectroscopy offers the most definitive, non-destructive method for confirming covalent structure and purity.[1] This guide explains the causality behind the observed spectral features of the title compound, providing field-proven insights into the interpretation of its ¹H and ¹³C NMR data. The analysis is grounded in the fundamental principles of chemical shielding, spin-spin coupling, and the influence of electronic effects within the molecule.
Molecular Structure and Atom Numbering Convention
To ensure clarity in spectral assignments, a systematic atom numbering convention is essential. The structure and numbering for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are established as follows:
Caption: Molecular structure and atom numbering of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted assignments are based on established chemical shift ranges and electronic effects.[2][3]
-
Aldehydic Proton (H8): The proton attached to the carbonyl carbon is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing effect of the adjacent oxygen atom and the magnetic anisotropy of the C=O double bond.[4] It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.5 - 10.5 ppm .[5]
-
Aliphatic Protons (H4, H5, H6, H7): These eight protons are part of the saturated cyclohexane ring fused to the thiazole system.
-
H4 & H7 Protons: The two methylene groups at positions C4 and C7 are adjacent to the electron-withdrawing thiazole ring system. Consequently, they are more deshielded than the protons at C5 and C6. They are expected to resonate as multiplets, likely appearing as triplets due to coupling with their respective neighbors on C5 and C6, in the range of δ 2.6 - 3.0 ppm . Each signal will integrate to 2H.
-
H5 & H6 Protons: The methylene groups at C5 and C6 are more shielded as they are further from the heterocyclic ring. They will appear as a complex multiplet in the upfield region, integrating to 4H, around δ 1.8 - 2.0 ppm .
-
Table 1: Summary of Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H8 (CHO) | 9.8 - 10.2 | Singlet (s) | 1H |
| H4, H7 | 2.7 - 2.9 | Multiplet (m) | 4H |
| H5, H6 | 1.8 - 2.0 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.[6]
-
Carbonyl Carbon (C8): Similar to its attached proton, the aldehydic carbon is the most deshielded carbon atom, appearing significantly downfield. Its resonance is typically found in the δ 180 - 190 ppm range.[7][8]
-
Thiazole Ring Carbons (C2, C3a, C7a):
-
C2: This carbon is part of the C=N double bond and is directly attached to the electron-withdrawing aldehyde group, causing it to be highly deshielded, with an expected chemical shift around δ 165 - 170 ppm .
-
C3a & C7a: These are the quaternary carbons at the fusion of the two rings. Their chemical shifts will be in the aromatic/olefinic region. C7a, being adjacent to the sulfur atom, is expected to be slightly more upfield than C3a, which is adjacent to nitrogen. Predicted shifts are around δ 148 - 152 ppm for C3a and δ 128 - 132 ppm for C7a.
-
-
Aliphatic Carbons (C4, C5, C6, C7): These carbons of the saturated ring appear in the upfield region of the spectrum.
-
C4 & C7: These carbons are attached to the thiazole ring and are thus more deshielded than C5 and C6. They are expected to appear in the δ 24 - 28 ppm range.
-
C5 & C6: These carbons are the most shielded in the molecule, with expected chemical shifts in the δ 21 - 24 ppm range.
-
Table 2: Summary of Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C8 (CHO) | 182 - 186 |
| C2 | 167 - 171 |
| C3a | 150 - 154 |
| C7a | 129 - 133 |
| C4, C7 | 25 - 28 |
| C5, C6 | 22 - 24 |
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a standard operating procedure for the analysis of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde.[9][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (15-30 mg for ¹³C NMR).[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and its own resonance signals, which should not overlap with sample signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[12]
-
Securely cap the NMR tube. Ensure the exterior of the tube is clean.
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Insert the sample into the spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[9]
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to approximately 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally used.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon, simplifying interpretation.[6]
-
Spectral Width: Set to approximately 220-240 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048 or more) is required to achieve a good signal-to-noise ratio.[11]
-
Relaxation Delay (d1): A delay of 2 seconds is common.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the structure.
-
Caption: Standardized workflow for NMR analysis from sample preparation to structural validation.
Conclusion
This guide provides a detailed, predictive framework for the assignment of the ¹H and ¹³C NMR spectra of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde. The combination of theoretical prediction, tabulated data, and a robust experimental protocol offers a comprehensive resource for researchers. By following the outlined methodologies and analytical logic, scientists can confidently validate the structure of this and related heterocyclic compounds, upholding the principles of scientific integrity and advancing their research and development objectives.
References
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
University of Regensburg. C13 NMR List of Chemical Shifts. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
-
Reddit. C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. [Link]
-
Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
University of Houston. NMR Sample Preparation. [Link]
-
King Fahd University of Petroleum and Minerals. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Yilmaz, I., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Grootveld, M., et al. (2022). Chemical shift values, multiplicities and assignments of aldehyde-CHO function resonances in 1 H NMR spectra. [Link]
-
Al-Said, S. B., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Prakash, O., et al. (2018). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. docbrown.info [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. organomation.com [organomation.com]
- 12. sites.bu.edu [sites.bu.edu]
